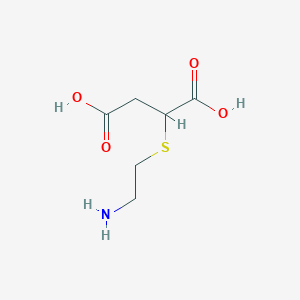

2-(2-Aminoethylthio)succinic acid

Description

Contextualization within Organic Chemistry and Biochemistry

From an organic chemistry perspective, 2-(2-Aminoethylthio)succinic acid is a polyfunctional molecule. It is classified as an organic acid due to its two carboxyl functional groups (-COOH). evitachem.com The presence of an amino group (-NH₂) also categorizes it as an amino acid analogue, while the sulfur linkage makes it a thioether. evitachem.com This combination of functional groups allows it to participate in a variety of chemical reactions, such as esterification at the carboxyl groups, decarboxylation under specific conditions, and oxidation or reduction at the thioether group. evitachem.com

In the realm of biochemistry, the compound's structure is significant because of its relationship to succinic acid (in its biological form, succinate), a critical intermediate in the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org The TCA cycle is a fundamental metabolic pathway for energy production in aerobic organisms. nih.govwikipedia.org Because this compound is a derivative of a key metabolite, it is of interest for its potential to interact with or influence biochemical pathways. evitachem.com At physiological pH, the molecule likely exists as a zwitterion, with a protonated amine group (-NH₃⁺) and deprotonated carboxylate groups (-COO⁻). This zwitterionic state enhances its aqueous solubility. evitachem.com

Significance as a Subject of Academic Investigation

The primary significance of this compound lies in its application as a tool in academic and preclinical research rather than as a final product. Its structural similarity to endogenous molecules makes it a valuable subject for investigating specific biological processes.

Research interest in this compound focuses on several key areas:

Biochemical Research: It is used as a reagent or substrate in studies focused on metabolic pathways. evitachem.com Researchers may use it to probe the active sites of enzymes involved in metabolism or to understand how modifications to a metabolite's structure affect its biological activity.

Pharmaceutical Development: The compound has been investigated for its potential role in drug design and discovery, particularly for conditions related to metabolic disorders. evitachem.com By studying how this analogue interacts with biological targets, scientists can gain insights for developing new therapeutic agents.

Analytical Chemistry: In some contexts, this compound may be used as a reference standard or material in chemical assays designed to detect or quantify related amino acids or organic acids. evitachem.com

The investigation of this molecule is driven by the hypothesis that as a derivative of succinic acid, it could act as a metabolic intermediate or a signaling molecule, potentially modulating gene expression or influencing energy metabolism pathways like the TCA cycle. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO4S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

2-(2-aminoethylsulfanyl)butanedioic acid |

InChI |

InChI=1S/C6H11NO4S/c7-1-2-12-4(6(10)11)3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |

InChI Key |

MJYVWFFSRUMJTN-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(CC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization of 2 2 Aminoethylthio Succinic Acid

Synthetic Routes and Methodological Considerations

The synthesis of 2-(2-Aminoethylthio)succinic acid can be accomplished through several pathways, most notably via the thiol-ene reaction, a type of "click" chemistry known for its efficiency and selectivity. nih.gov

Precursor Selection and Reaction Stoichiometry

A common and direct method for synthesizing this compound involves the reaction between maleic acid and 2-aminoethanethiol. evitachem.com In this reaction, the thiol group of 2-aminoethanethiol undergoes a nucleophilic addition across the double bond of maleic acid.

Another approach involves the reaction of succinic acid with thiol compounds and amines. evitachem.com The stoichiometry of the reactants is a critical parameter that must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. An excess of one reactant may be used to drive the reaction to completion, but this can complicate the purification process.

A rapid and efficient method for producing succinated thiol compounds utilizes maleic anhydride (B1165640). This method has been demonstrated to be effective for various thiol compounds, including cysteine derivatives. mdpi.com

Optimization of Reaction Parameters and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include:

Solvent: The choice of solvent can significantly influence the reaction rate and solubility of the reactants. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this type of reaction. evitachem.com

Temperature: Reactions are typically conducted under controlled temperatures to ensure optimal reaction kinetics and minimize degradation of the reactants or products. evitachem.com

pH: For reactions in aqueous solutions, the pH can affect the ionization state of the functional groups and thus their reactivity.

Catalysts: The use of catalysts, such as magnesium alkoxide, can facilitate the condensation reactions involved in some synthetic routes. evitachem.com

Following the reaction, purification techniques like recrystallization are often employed to obtain the product in high purity. evitachem.com

Table 1: Reaction Parameters for the Synthesis of Succinated Thiol Compounds

| Parameter | Condition | Rationale |

| Reactants | Thiol compound and maleic anhydride | Efficient Michael addition reaction. mdpi.com |

| Solvent | Aqueous buffer with an organic solvent (e.g., diethyl ether) | Improves succination efficiency compared to purely aqueous methods. mdpi.com |

| Temperature | 25 °C | Allows for rapid reaction within minutes. mdpi.com |

| Reaction Time | Minutes | Significantly faster than conventional methods requiring prolonged reaction times. mdpi.com |

Mechanistic Insights into Thiol-ene Reactions and Other Formation Pathways

The formation of this compound from maleic acid and 2-aminoethanethiol is a prime example of a thiol-ene reaction. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the carbon-carbon double bond in maleic acid, which is activated by the adjacent electron-withdrawing carboxylic acid groups. This process is highly efficient and stereoselective.

The thiol-ene reaction is considered a "click" reaction due to its high efficiency, selectivity, and the formation of minimal side products. nih.gov The radical-mediated version of this reaction involves the generation of a thiyl radical, which then adds to the alkene. nih.gov This radical approach offers excellent selectivity in the presence of various functional groups. nih.gov

Chemical Transformations and Analog Generation

The presence of both carboxylic acid and amino functional groups in this compound makes it a versatile platform for generating a variety of chemical analogs.

Esterification and Other Carboxylic Acid Modifications

The carboxylic acid groups of this compound can undergo esterification by reacting with alcohols. evitachem.com This reaction can be catalyzed by an acid or carried out under other conditions to form the corresponding mono- or di-esters. For instance, the esterification of succinic acid with ethanol (B145695) has been studied extensively, with factors like water content and catalyst choice playing a crucial role in the reaction outcome. researchgate.netnih.gov The use of an enzyme like Candida antarctica lipase (B570770) B can also be employed for this transformation. nih.gov

One efficient method to prepare a monoester of succinic acid involves first converting it to succinic anhydride using acetic anhydride. yale.edu The subsequent reaction of the anhydride with an alcohol, such as ethanol, yields the monoester. yale.edu

Decarboxylation Pathways

Under specific conditions, this compound can undergo decarboxylation, which involves the loss of one or both of its carboxyl groups as carbon dioxide. evitachem.com The enzymatic decarboxylation of succinic acid to propionic acid is a known biochemical pathway in certain microorganisms like Propionibacterium pentosaceum and Veillonella gazogenes. nih.gov This process often involves the activation of succinate (B1194679) to succinyl-CoA. nih.gov While specific studies on the decarboxylation of this compound are not detailed in the provided results, the general principles of succinic acid decarboxylation would likely apply, potentially yielding derivatives of propionic acid.

Redox Chemistry of the Thioether Moiety

The sulfur atom in the thioether linkage of this compound is susceptible to a range of oxidation and reduction reactions. This redox activity is of significant interest for modulating the compound's properties and for its potential role in biological systems.

The oxidation of thioethers, such as the one present in this compound, can be achieved using a variety of oxidizing agents to yield either the corresponding sulfoxide or, with stronger oxidation, the sulfone. nih.gov The choice of oxidant and reaction conditions allows for selective control over the oxidation state of the sulfur atom.

A common and environmentally friendly method for the oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide. researchgate.net This reaction is often carried out under mild, transition-metal-free conditions, for example, using glacial acetic acid as a solvent, which can lead to excellent yields of the sulfoxide product. researchgate.net For the further oxidation to the sulfone, stronger oxidizing conditions or different catalytic systems are typically required. nih.govresearchgate.net Various catalysts, including those based on manganese, iron, and tungsten, have been employed for the selective oxidation of sulfides. nih.govmdpi.comorganic-chemistry.org

The table below summarizes various reagents and conditions that can be applied to the oxidation of thioethers, which are applicable to this compound.

| Oxidizing Agent | Catalyst/Conditions | Primary Product | Reference |

| Hydrogen Peroxide | Glacial Acetic Acid | Sulfoxide | researchgate.net |

| Hydrogen Peroxide | Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| Hydrogen Peroxide | Niobium Carbide | Sulfone | organic-chemistry.org |

| Periodic Acid (H₅IO₆) | Ferric Chloride (FeCl₃) | Sulfoxide | mdpi.com |

| m-Chloroperbenzoic acid (mCPBA) | - | Sulfoxide/Sulfone | nih.gov |

| Potassium Permanganate | Supported on Manganese Dioxide | Sulfone | nih.gov |

| Selectfluor | Water | Sulfoxide/Sulfone | nih.gov |

Conversely, the reduction of the sulfoxide derivative of this compound back to the parent thioether is a crucial transformation, particularly in biological contexts. The oxidation of sulfur-containing amino acids like methionine to methionine sulfoxide can be reversed by a family of enzymes known as methionine sulfoxide reductases (Msrs). wikipedia.org These enzymes, which are found in most organisms, play a vital role in repairing oxidative damage to proteins. nih.govportlandpress.com The Msr system comprises two main classes of enzymes, MsrA and MsrB, which stereospecifically reduce the (S)- and (R)-epimers of methionine sulfoxide, respectively. nih.govacs.org This enzymatic reduction highlights a potential biological pathway for the recycling of oxidized this compound.

In addition to enzymatic methods, a variety of chemical reagents can be employed for the reduction of sulfoxides to thioethers. These methods are valuable for synthetic applications and offer a range of selectivities and reaction conditions.

The following table outlines several chemical methods for the reduction of sulfoxides.

| Reducing Agent/System | Conditions | Reference |

| Triflic Anhydride / Potassium Iodide | Acetonitrile (B52724), Room Temperature | organic-chemistry.org |

| Sodium Borohydride / Iodine | Anhydrous THF | organic-chemistry.org |

| Thionyl Chloride (SOCl₂) / Triphenylphosphine (Ph₃P) | THF, Room Temperature | organic-chemistry.org |

| 3-Mercaptopropionic Acid / NBS or I₂ | Acetonitrile, Room Temperature | organic-chemistry.org |

| Oxalyl Chloride / Ethyl Vinyl Ether | Acetone, Room Temperature | mdpi.com |

| Phenylsilane (PhSiH₃) / MnBr(CO)₅ | Toluene, 110 °C | rsc.org |

| N,N,N',N'-tetrabromobenzene-1,3-disulfonamide / Triphenylphosphine | - | researchgate.net |

| Niobium Pentachloride (NbCl₅) / Indium | - | researchgate.net |

Synthesis of Biologically Relevant Derivatives and Probes

The functional groups of this compound, namely the carboxylic acids, the primary amine, and the thioether, provide multiple handles for chemical derivatization to create molecules with specific biological functions. These derivatives can be designed as probes for studying biological processes, as potential therapeutic agents, or for applications in biotechnology.

One significant area of derivatization is the development of fluorescent probes. By attaching a fluorophore to the this compound scaffold, it is possible to create molecules that can be used to visualize and track biological events. The amino group is a common site for conjugation with fluorescent dyes that are activated as succinimidyl esters. mdpi.com

Another important application is the synthesis of prodrugs. The carboxylic acid groups of this compound can be esterified with a drug molecule. evitachem.com The resulting succinate ester can improve the drug's stability or solubility, and the ester bond can be designed to be cleaved by enzymes in the body, releasing the active drug at the target site. evitachem.com

The thioether linkage itself can be a key feature in the design of biologically active molecules. For instance, replacing disulfide bonds in therapeutic peptides with a more stable thioether linkage, such as that found in a cystathionine (B15957) analog, can improve the peptide's stability towards reduction while maintaining its biological activity. nih.gov This strategy could be applied by incorporating a derivative of this compound into a peptide sequence.

Furthermore, the reactive functional groups of this compound make it a suitable candidate for immobilization onto solid supports to create affinity chromatography resins. nih.govmdpi.com The amino or carboxyl groups can be used to covalently attach the molecule to a matrix, and the succinic acid and thioether portions can then act as ligands to selectively bind to target proteins or other biomolecules. researchgate.netresearchgate.net

The development of radiolabeled probes is another avenue for the application of this compound derivatives. By incorporating a radionuclide, these probes can be used in non-invasive imaging techniques like Positron Emission Tomography (PET) to study biological pathways and the distribution of the molecule in vivo. nih.govnih.gov

The table below provides examples of derivatization strategies that can be applied to this compound for various biological applications.

| Derivatization Strategy | Functional Group Targeted | Potential Application | Reference |

| Amidation with a Fluorescent Dye | Amino Group | Fluorescent Probes | mdpi.com |

| Esterification with a Drug Molecule | Carboxylic Acid Groups | Prodrug Delivery | evitachem.com |

| Peptide Synthesis Integration | Amino and Carboxyl Groups | Stabilized Peptide Analogs | nih.gov |

| Immobilization on a Solid Support | Amino or Carboxyl Groups | Affinity Chromatography | nih.govmdpi.com |

| Chelation of a Radionuclide | Amino and Carboxyl Groups | Radiolabeled Probes for PET Imaging | nih.govnih.gov |

| Thiol-Epoxide Coupling | Thioether (as thiol precursor) | Side-Chain Diversification | evitachem.com |

Theoretical Frameworks of Biological Activity

The biological activity of this compound is theorized to stem from its structural similarity to endogenous molecules like succinate, a key intermediate in the tricarboxylic acid (TCA) cycle. evitachem.comconsensus.app This structural analogy suggests that it could act as a competitive inhibitor or a modulator of enzymes and receptors that normally bind succinate. Its bifunctional nature, possessing both a succinic acid moiety and an aminoethylthio group, allows for a range of potential interactions within a biological system. evitachem.com

The presence of the thioether linkage introduces a site for potential redox reactions, while the amino group can participate in hydrogen bonding and salt bridge formation, further diversifying its potential biological interactions. At physiological pH, it is likely to exist as a zwitterion, which can influence its solubility and transport across cellular membranes. evitachem.com

Hypothesized Involvement in Cellular Metabolic Networks

Given its core structure, it is plausible that this compound could intersect with central carbon metabolism.

The TCA cycle is a fundamental metabolic pathway for energy production. numberanalytics.com Succinate is a critical intermediate in this cycle, being both produced from succinyl-CoA and converted to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH). numberanalytics.com It is hypothesized that this compound could modulate the TCA cycle by interacting with enzymes that process succinate or other dicarboxylic acids. For instance, it might act as a competitive inhibitor of SDH, leading to an accumulation of succinate. nih.gov Such an accumulation has been shown to have significant downstream effects, including the stabilization of hypoxia-inducible factor-1α (HIF-1α). consensus.appnih.gov

Table 1: Key Enzymes of the TCA Cycle and Potential Interactions

| Enzyme | Normal Substrate | Potential Interaction with this compound |

| Succinate Dehydrogenase (SDH) | Succinate | Competitive inhibition |

| Succinyl-CoA Synthetase | Succinyl-CoA | Potential allosteric modulation |

| Fumarase | Fumarate | Unlikely direct interaction |

This table is based on hypothesized interactions and requires experimental validation.

Beyond the TCA cycle, succinate itself is now recognized as a signaling molecule that can regulate energy metabolism. consensus.app It can influence processes like gluconeogenesis and fatty acid oxidation. By mimicking or antagonizing the actions of succinate, this compound could potentially influence these broader metabolic networks. For example, if it were to inhibit SDH, the resulting increase in succinate levels could impact cellular energy homeostasis. nih.gov

Signal Transduction and Gene Expression Regulation

The concept of "metabolites as signaling molecules" has gained significant traction, and succinate is a prime example. nih.gov It can act as an extracellular ligand for a specific G protein-coupled receptor, SUCNR1 (also known as GPR91), thereby initiating intracellular signaling cascades. nih.govwikipedia.org Given its structural similarity, this compound is a candidate for interaction with SUCNR1.

Activation of SUCNR1 can lead to various cellular responses, including the modulation of inflammatory responses and the regulation of blood pressure. nih.govguidetomalariapharmacology.org If this compound can bind to and activate or inhibit SUCNR1, it could theoretically influence these physiological processes. The downstream effects of SUCNR1 activation often involve second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to changes in intracellular calcium levels and the activation of protein kinase C (PKC). frontiersin.org These signaling events can ultimately culminate in altered gene expression through the activation of transcription factors.

Investigation of Analogous Succinate-Mediated Biological Processes

To further understand the potential biological roles of this compound, it is instructive to examine the well-characterized biological processes mediated by its structural analog, succinate.

SUCNR1 is a G protein-coupled receptor that is activated by succinate. wikipedia.org The binding of succinate to SUCNR1 can trigger a variety of signaling pathways, which are often cell-type and context-dependent. nih.gov For instance, in some immune cells, SUCNR1 activation is pro-inflammatory, while in others, it can have anti-inflammatory effects. consensus.appnih.gov

A comparative analysis would involve investigating whether this compound can bind to SUCNR1 and, if so, whether it acts as an agonist or an antagonist. This could be determined through in vitro binding assays and functional assays measuring downstream signaling events, such as calcium mobilization or changes in cyclic AMP (cAMP) levels. frontiersin.org

Table 2: Comparison of Succinate and Hypothesized this compound Signaling

| Feature | Succinate | This compound (Hypothesized) |

| Receptor | SUCNR1 (GPR91) | Potential interaction with SUCNR1 |

| Action | Agonist | Agonist or Antagonist |

| Downstream Pathways | Gq/11 and Gi/o protein coupling, leading to increased intracellular calcium and decreased cAMP | Potentially similar or opposing effects on downstream pathways |

| Physiological Roles | Regulation of inflammation, blood pressure, and retinal angiogenesis | Potential modulation of similar physiological processes |

This table presents a hypothetical comparison and requires experimental verification.

While the biological roles of this compound remain largely in the realm of hypothesis, its chemical structure provides a strong foundation for its potential involvement in key biochemical pathways. Its similarity to succinate suggests a likely interaction with metabolic and signaling networks that are fundamental to cellular function. Further research, including enzymatic assays, receptor binding studies, and cell-based functional assays, is necessary to elucidate the precise mechanisms of action and to validate the theoretical frameworks presented here. The exploration of this compound could open new avenues for understanding the intricate interplay between metabolism and cellular signaling.

Biochemical Pathways and Roles of 2 2 Aminoethylthio Succinic Acid

Influence on Specific Cellular Phenotypes (e.g., Macrophage Polarization, Adipose Browning)

While direct research on the specific influence of 2-(2-Aminoethylthio)succinic acid on cellular phenotypes such as macrophage polarization and adipose browning is limited, its structural relationship to succinic acid provides a basis for hypothesized roles. Succinic acid, and its conjugate base succinate (B1194679), is a well-established metabolic intermediate of the tricarboxylic acid (TCA) cycle that also functions as an important signaling molecule in various cellular processes. evitachem.comnih.govfrontiersin.org The biological effects of succinate on macrophage polarization and adipose browning are subjects of ongoing research, and these findings offer a lens through which the potential activities of its derivatives, like this compound, can be considered.

Macrophage Polarization

Macrophage polarization is a process by which these immune cells adopt distinct functional phenotypes, broadly classified as the pro-inflammatory M1 state and the anti-inflammatory M2 state. nih.gov Metabolic reprogramming is a key driver of this process. Succinate has emerged as a critical metabolic signal in promoting the M1 phenotype.

Accumulation of succinate, often due to disruptions in the TCA cycle, can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov This transcription factor is a crucial mediator for upregulating glycolysis and the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), which are characteristic of M1 macrophages. nih.gov Furthermore, extracellular succinate can act as a signaling molecule by activating Succinate Receptor 1 (SUCNR1), a G protein-coupled receptor found on immune cells, which can modulate their inflammatory activities. nih.govnih.gov While some studies suggest SUCNR1 activation can have anti-inflammatory effects, its role in macrophage polarization within specific contexts, such as the tumor microenvironment, is also being investigated. nih.gov

As a derivative of succinic acid, this compound is hypothesized to potentially influence these pathways. evitachem.com Its structural modifications might alter its interaction with key enzymes like succinate dehydrogenase or the SUCNR1 receptor, thereby potentially modulating the downstream signaling that governs macrophage polarization. However, specific experimental data on these interactions are not currently available.

Adipose Browning

Adipose browning is the process where white adipose tissue (WAT) develops characteristics of brown adipose tissue (BAT), including an increased number of mitochondria and the expression of Uncoupling Protein 1 (UCP1). This transformation enhances thermogenesis and energy expenditure, making it a therapeutic target for obesity and related metabolic diseases.

Recent studies have demonstrated that succinate plays a significant role in promoting the browning of white adipose tissue. mdpi.comnih.gov Supplementation with succinic acid in diet-induced obese mice has been shown to inhibit the hypertrophy of inguinal white adipose tissue (iWAT) and increase the expression of browning markers and mitochondria-related genes. nih.govresearchgate.net

The proposed mechanism involves succinate acting through its receptor, SUCNR1, on adipose tissue. mdpi.com Activation of SUCNR1 is thought to trigger downstream signaling cascades, including the p38-MAPK and PI3K-AKT pathways, which in turn upregulate the expression of key thermogenic genes like Ucp1. mdpi.comnih.gov Exogenous succinate has also been observed to rapidly alter the proteome of brown adipose tissue, particularly affecting proteins associated with mitochondrial structure and function. nih.gov

Given that this compound is a succinic acid derivative, it could potentially interact with the SUCNR1 receptor or other components of the metabolic pathways involved in adipose browning. evitachem.com Its unique structure, featuring an aminoethylthio group, may lead to different binding affinities or downstream effects compared to succinate, but this remains a topic for future investigation.

Interactive Data Table: Effects of Succinic Acid on Adipose Browning Markers

The following table summarizes findings on the parent compound, succinic acid, as direct data for this compound is not available.

| Gene/Protein Marker | Tissue/Cell Type | Treatment | Observed Effect | Reference |

| UCP1 | Inguinal White Adipose Tissue (iWAT) of mice | 40 mM succinic acid in drinking water | Significant upregulation of protein expression | mdpi.com |

| PGC-1α | Inguinal White Adipose Tissue (iWAT) of mice | 40 mM succinic acid in drinking water | Upregulation of mRNA levels | mdpi.com |

| PRDM16 | Inguinal White Adipose Tissue (iWAT) of mice | 40 mM succinic acid in drinking water | Upregulation of mRNA levels | mdpi.com |

| p38-MAPK | Adipocytes | Succinic acid treatment | Significant upregulation of signaling | mdpi.com |

| p-AKT | Fat tissue of mice | Succinic acid supplementation | Enhanced levels | mdpi.com |

Enzyme Systems and Molecular Target Engagement of 2 2 Aminoethylthio Succinic Acid

Interaction with Fe(II)/2-Oxoglutarate-Dependent Dioxygenases

Fe(II)/2-oxoglutarate (2-OG)-dependent dioxygenases are a large superfamily of enzymes that play crucial roles in various biological processes, including histone demethylation and hypoxia sensing. nih.gov These enzymes utilize ferrous iron (Fe(II)) and 2-oxoglutarate as co-substrates to catalyze the oxidation of their respective substrates. nih.gov Succinate (B1194679) is a product of these reactions and can act as a competitive inhibitor. nih.govnih.gov Due to its structural similarity to succinate, 2-(2-Aminoethylthio)succinic acid is hypothesized to potentially interact with these enzymes.

JumonjiC Domain-Containing Histone Lysine (B10760008) Demethylases (JMJCs)

JumonjiC (JmjC) domain-containing histone lysine demethylases (JMJCs) are a major class of histone demethylases that remove methyl groups from lysine residues on histones, thereby regulating gene expression. mdpi.com These enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases. mdpi.com The accumulation of succinate has been shown to inhibit JmjC demethylases, leading to alterations in histone methylation patterns. nih.gov

Currently, there is a lack of specific research data on the direct interaction between this compound and JumonjiC domain-containing histone lysine demethylases. However, given that other succinate analogs have been investigated as inhibitors of JmjC enzymes, it is plausible that this compound could exhibit similar inhibitory properties.

Table 1: Research Findings on the Interaction of this compound with JMJCs

| Parameter | Finding |

| Direct Inhibition Studies | No published data available |

| Inhibitory Concentration (IC₅₀) | Not determined |

| Mechanism of Action | Not determined |

Prolyl Hydroxylases

Prolyl hydroxylase domain (PHD) enzymes are another family of Fe(II)/2-oxoglutarate-dependent dioxygenases. nih.gov They play a critical role in the cellular response to hypoxia by hydroxylating proline residues in the alpha subunit of hypoxia-inducible factor (HIF-α). nih.gov This hydroxylation targets HIF-α for degradation under normoxic conditions. Inhibition of PHDs by succinate or its analogs leads to the stabilization of HIF-α and the activation of hypoxic response genes. nih.govmdpi.com

As with JMJCs, there is no direct experimental evidence to date detailing the interaction of this compound with prolyl hydroxylases. The structural analogy to succinate suggests a potential for competitive inhibition of PHDs, which could have implications for cellular oxygen sensing pathways.

Table 2: Research Findings on the Interaction of this compound with Prolyl Hydroxylases

| Parameter | Finding |

| Direct Inhibition Studies | No published data available |

| Effect on HIF-α Stabilization | Not determined |

| Inhibitory Concentration (IC₅₀) | Not determined |

Studies on Succinate Dehydrogenase and Related Enzymes

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a key enzyme in cellular respiration, linking the citric acid cycle to oxidative phosphorylation. wikipedia.orgnih.gov It catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.org Several succinate analogs are known to act as competitive inhibitors of SDH. wikipedia.orgproteopedia.org

Scientific literature does not currently contain studies specifically investigating the effect of this compound on the activity of succinate dehydrogenase. The presence of the succinic acid moiety suggests that it could potentially bind to the active site of SDH, but the impact of the 2-aminoethylthio substituent on this interaction is unknown. A study on purified succinate dehydrogenase has shown that modification of specific amino groups on the enzyme can inhibit its activity, highlighting the importance of such functional groups in its catalytic function. nih.gov

Table 3: Research Findings on the Interaction of this compound with Succinate Dehydrogenase

| Parameter | Finding |

| Enzyme Inhibition | No published data available |

| Kinetic Parameters (Kᵢ, Kₘ) | Not determined |

| Effect on Electron Transport | Not determined |

Ligand-Binding Studies with Succinate Receptors and their Analogs

Succinate receptor 1 (SUCNR1), formerly known as GPR91, is a G protein-coupled receptor that is activated by extracellular succinate. wikipedia.orgnih.gov Activation of SUCNR1 has been linked to various physiological and pathological processes, including hypertension, inflammation, and retinal angiogenesis. nih.gov Researchers have identified several synthetic agonists of SUCNR1 by screening libraries of succinate analogs. nih.govnih.gov

There are currently no published ligand-binding studies or functional assays that have evaluated this compound as a ligand for succinate receptors. The discovery of potent agonists like cis-epoxysuccinic acid, which is structurally related to succinate, underscores the potential for modified succinate derivatives to interact with SUCNR1. nih.govbiorxiv.org Future studies would be necessary to determine if the 2-aminoethylthio group of this compound allows for binding to and/or activation of the succinate receptor.

Table 4: Research Findings on the Ligand-Binding of this compound with Succinate Receptors

| Parameter | Finding |

| Receptor Affinity (Kᵢ, Kd) | Not determined |

| Agonist/Antagonist Activity | Not determined |

| Signal Transduction Pathway Activation | Not determined |

Structure Activity Relationship Sar Analysis and Rational Design of 2 2 Aminoethylthio Succinic Acid Derivatives

Correlation Between Molecular Structure and Biological Efficacy

The core structure of 2-(2-Aminoethylthio)succinic acid features several key functional groups that dictate its biological interactions: the two carboxylic acid groups, the thioether sulfur atom, and the terminal amino group. The dicarboxylic acid moiety is a critical feature, often involved in binding to the active sites of metalloenzymes. For instance, in related succinyl-amino acid derivatives designed as inhibitors of angiotensin-converting enzyme (ACE), a metalloproteinase, the succinyl carboxyl group is proposed to bind to the catalytic zinc ion in the enzyme's active site. laskerfoundation.org This interaction is fundamental to their inhibitory activity.

Modifications to the backbone and substituent groups of analogous mercaptosuccinic acid derivatives have demonstrated clear SAR trends. For example, in the development of ACE inhibitors, the replacement of the zinc-binding carboxyl group with a sulfhydryl group led to a staggering 1,000-fold increase in inhibitory potency, culminating in the development of captopril. laskerfoundation.org This highlights the profound impact that altering a single functional group can have on biological efficacy.

Furthermore, the stereochemistry at the chiral center of the succinic acid backbone is crucial. Studies on related inhibitors have consistently shown that the stereoisomers exhibit significantly different potencies, underscoring the importance of a precise three-dimensional arrangement for optimal interaction with the target enzyme.

The aminoethylthio side chain also presents opportunities for SAR exploration. The length, branching, and substitution on this chain can influence binding affinity and selectivity for target enzymes. The terminal amino group, being basic, can participate in ionic interactions or hydrogen bonding within a binding pocket.

To illustrate the impact of structural modifications on biological activity, consider the following hypothetical data based on known SAR principles for similar metalloenzyme inhibitors:

| Derivative | Modification | Relative Inhibitory Potency |

| This compound | Parent Compound | 1 |

| 2-(2-Aminoethylthio)-3-methylsuccinic acid | Addition of a methyl group on the succinic acid backbone | 5 |

| 2-(3-Aminopropylthio)succinic acid | Extension of the aminoalkyl chain | 0.5 |

| N-Acetyl-2-(2-aminoethylthio)succinic acid | Acetylation of the terminal amino group | 0.1 |

| 2-(2-Aminoethylsulfinyl)succinic acid | Oxidation of the thioether to a sulfoxide (B87167) | 0.2 |

This table is illustrative and based on established principles of medicinal chemistry for analogous compounds.

Design Principles for Enhanced or Modified Bioactivity

The rational design of this compound derivatives with enhanced or modified bioactivity hinges on a deep understanding of the target's structure and the SAR of existing ligands. The primary goal is often to optimize the interactions between the inhibitor and the enzyme's active site.

Key Design Principles:

Targeting the Catalytic Metal Ion: For metalloenzyme targets, a primary design principle is the incorporation of a potent zinc-binding group (ZBG). While the carboxyl group of the parent compound can chelate the zinc ion, more effective ZBGs like sulfhydryl, hydroxamate, or phosphinate groups can be introduced to significantly enhance inhibitory potency. The choice of ZBG can also influence selectivity against different metalloenzymes. laskerfoundation.org

Exploiting Active Site Pockets: The design process involves creating derivatives that can form favorable interactions with specific sub-pockets within the enzyme's active site. This can be achieved by introducing hydrophobic or aromatic moieties that can occupy hydrophobic pockets or by incorporating hydrogen bond donors and acceptors that can interact with corresponding residues in the enzyme. For instance, the design of more potent ACE inhibitors involved modifications that extended into the S1' and S2' pockets of the enzyme.

Isosteric and Bioisosteric Replacements: The principle of isosteric and bioisosteric replacement is a powerful tool in drug design. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, replacing a carboxylic acid with a tetrazole ring can maintain the acidic character while potentially improving oral bioavailability.

Conformational Constraint: Introducing conformational rigidity into the molecule can pre-organize it into the bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity. This can be achieved by introducing cyclic structures or double bonds into the side chains.

Prodrug Strategies: To overcome issues with membrane permeability or metabolic instability, derivatives can be designed as prodrugs. For example, esterifying the carboxylic acid groups can mask their polarity, facilitating cell entry. Once inside the cell, these esters can be hydrolyzed by cellular esterases to release the active dicarboxylic acid inhibitor.

The following table outlines potential design strategies and their expected outcomes for modifying the bioactivity of this compound derivatives:

| Design Strategy | Modification Example | Rationale for Enhanced/Modified Bioactivity |

| Enhanced Zinc Binding | Replace one carboxyl with a hydroxamate group | Stronger chelation of the active site zinc ion, leading to increased potency. |

| Probing Hydrophobic Pockets | Introduce a phenyl group on the aminoethyl chain | Potential for hydrophobic interactions with a corresponding pocket in the enzyme active site. |

| Increasing Rigidity | Cyclize the aminoethylthio side chain | Reduces conformational flexibility, potentially leading to a more favorable binding entropy. |

| Improving Cell Permeability | Convert carboxyl groups to ethyl esters | Masks polar groups, enhancing passive diffusion across cell membranes. |

Computational Chemistry Approaches to Molecular Interaction Prediction

Computational chemistry has become an indispensable tool in the rational design of enzyme inhibitors, providing insights into molecular interactions at an atomic level. These methods allow for the prediction of binding modes and affinities, guiding the synthesis of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, docking studies can be performed using a crystal structure of the target enzyme. The results can reveal how different modifications to the inhibitor affect its binding pose and interactions with key active site residues. For instance, docking simulations could predict whether a newly designed side chain would fit into a specific hydrophobic pocket or if a modified functional group would form a hydrogen bond with a particular amino acid.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This method can be used to assess the stability of the predicted binding mode from docking studies and to analyze the flexibility of both the ligand and the protein. For example, an MD simulation could reveal that while a derivative initially docks well, it is not stable in the binding pocket over time, suggesting that the design needs to be reconsidered.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of this compound derivatives with known activities, a QSAR model can be developed. This model can then be used to predict the activity of novel, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. A computational analysis of S-(2-succino)cysteine, a related molecule, highlighted the importance of the accessibility of the sulfur atom and the amino acid composition of the flanking peptides in protein succination, features that could be incorporated into a QSAR model. nih.gov

The crystal structure of carboxypeptidase D domain II in complex with guanidinoethylmercaptosuccinic acid, a close analog of the target compound, provides a valuable template for computational modeling. nih.gov This structure reveals key interactions in the active site, such as the coordination of the carboxyl and thiol groups to the zinc ion and hydrogen bonding with surrounding residues. This information can be leveraged to build more accurate computational models for predicting the binding of novel this compound derivatives.

The integration of these computational approaches allows for a more efficient and informed drug design process. By predicting the molecular interactions of novel derivatives, researchers can focus their synthetic efforts on the most promising candidates, ultimately accelerating the discovery of new therapeutic agents.

Advanced Research Methodologies and Analytical Applications for 2 2 Aminoethylthio Succinic Acid

Application as a Biochemical Substrate or Reagent

2-(2-Aminoethylthio)succinic acid, a sulfur-containing derivative of succinic acid, serves as a notable compound in biochemical research. evitachem.com Its structural similarity to endogenous molecules allows it to be utilized as a substrate or reagent in studies focusing on various metabolic pathways. evitachem.com The compound's molecular formula is C₆H₁₁NO₄S, and it has a molecular weight of approximately 193.22 g/mol . evitachem.com

In biochemical contexts, it is hypothesized that this compound may act as a metabolic intermediate or a signaling molecule. evitachem.com Its potential interaction with enzymes of the tricarboxylic acid (TCA) cycle could influence cellular energy metabolism, specifically ATP production. evitachem.com As a derivative of succinic acid, a key intermediate in the TCA cycle, it is plausible that it could modulate the activity of enzymes such as succinate (B1194679) dehydrogenase. evitachem.comnih.govnih.gov The succination of proteins, a non-enzymatic post-translational modification, occurs through the reaction of fumarate (B1241708), another TCA cycle intermediate, with cysteine residues to form S-(2-succino)cysteine (2SC). nih.gov This process highlights the reactivity of Krebs cycle intermediates with protein thiols, a reaction pathway that could be relevant to the biochemical behavior of this compound.

Furthermore, its structural characteristics, featuring both a carboxylic acid and an amino group, allow it to participate in reactions typical of these functional groups, such as esterification and decarboxylation. evitachem.com The presence of a thioether group also makes it susceptible to oxidation and reduction reactions, which are significant for modifying its properties or creating derivatives for specific research applications. evitachem.com These chemical properties underpin its use as a versatile reagent in biochemical studies. evitachem.com

Chromatographic and Spectrometric Characterization Techniques

The analysis and characterization of this compound in biological and chemical matrices rely on advanced chromatographic and spectrometric methods. These techniques are essential for its quantification, identification, and structural elucidation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of non-volatile and polar compounds like this compound. This method offers high sensitivity and specificity, making it suitable for detecting and quantifying the compound in complex mixtures. A recently developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method allows for the rapid and precise quantification of succinic acid levels in various clinical matrices, including serum. nih.gov This approach can be adapted for the analysis of this compound, given their structural similarities. The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an aqueous component with a small amount of acid (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, provides mass-to-charge ratio information, enabling definitive identification and fragmentation analysis for structural confirmation. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of small molecules. However, due to the polar and non-volatile nature of this compound, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.comresearchgate.net Derivatization converts the polar functional groups (carboxylic acid, amino, and thioether) into less polar and more volatile derivatives, improving chromatographic behavior. sigmaaldrich.com

Common derivatization strategies for compounds containing amino and carboxylic acid groups involve a two-step process. nih.govmdpi.com First, the carboxylic acid groups are esterified, for example, by reaction with an alcohol in the presence of an acid catalyst. mdpi.com Subsequently, the amino group is acylated. mdpi.com Silylation is another widely used technique where active hydrogens on hydroxyl, amino, and thiol groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net For instance, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. sigmaaldrich.comresearchgate.net

The resulting derivatives can then be separated on a nonpolar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, and detected by the mass spectrometer. researchgate.nethmdb.ca The electron ionization (EI) mass spectrum of the derivatized compound will exhibit characteristic fragment ions that can be used for structural elucidation and quantification. researchgate.netnist.gov For example, TMS-derivatized succinic acid shows characteristic ions at m/z 247 and 147. researchgate.net

Spectroscopic Methods for Structural and Conformational Analysis (e.g., Small-Angle X-ray Scattering)

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide detailed insights into the three-dimensional structure and conformational dynamics of molecules like this compound.

Development of High-Throughput Assays for Enzyme Activity and Ligand Screening

High-throughput screening (HTS) methodologies are crucial for the rapid evaluation of large numbers of compounds for their effects on biological targets. assaygenie.com These assays are often performed in microplate formats (96-well or 384-well) and are highly automated. assaygenie.comyoutube.com

Given that this compound is a derivative of the key metabolite succinic acid, assays developed for succinate-metabolizing enzymes could be adapted. nih.govnih.gov For example, a double-enzyme-coupled assay for succinic acid detection, utilizing fumarate reductase and peroxidase, has been developed for high-throughput screening of succinic acid-producing microbial strains. nih.gov Similarly, a bioluminescent succinate detection assay has been established for monitoring the activity of Fe(II)/2-oxoglutarate-dependent dioxygenases, for which succinate is a common product. nih.gov These assays could potentially be modified to screen for inhibitors or activators of enzymes that might interact with this compound.

Ligand screening, another application of HTS, aims to identify molecules that bind to a specific target, such as a protein receptor or an enzyme active site. nih.govnih.gov Techniques like fluorescence-based assays or label-free methods can be employed. youtube.com If a protein target for this compound is identified, HTS assays can be designed to screen compound libraries for molecules that compete with its binding, potentially leading to the discovery of novel therapeutic agents. nih.gov

Transcriptomic and Proteomic Profiling in Experimental Models

To understand the broader biological impact of this compound, global analyses of gene expression (transcriptomics) and protein levels (proteomics) are invaluable. These "omics" approaches provide a systems-level view of the cellular response to the compound.

Transcriptomic Profiling: By exposing a model organism or cell culture to this compound and subsequently analyzing the messenger RNA (mRNA) levels using techniques like RNA-sequencing, researchers can identify which genes are upregulated or downregulated. For instance, studies on the response of Saccharomyces cerevisiae to succinic acid revealed significant regulation of genes involved in carbon metabolism, protein folding, and stress response. nih.gov Similar studies could elucidate the specific cellular pathways affected by this compound.

Proteomic Profiling: Proteomics complements transcriptomics by providing a direct measure of the proteins present in a cell or tissue at a given time. Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins. mdpi.commdpi.com For example, proteomic analysis of the response to various oxidants in yeast revealed unique signaling pathways being activated. mdpi.com In the context of this compound, proteomic studies could identify protein targets of the compound, reveal post-translational modifications, and uncover downstream signaling events. nih.gov The investigation of succinated proteins (those modified by fumarate) in diabetes models serves as an example of how proteomics can link a metabolic intermediate to protein function and disease. nih.gov Similar approaches could be applied to investigate the effects of this compound on the proteome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.